molecular formula C12H16N2O B14867110 1-(2,6-Dimethyl-phenyl)-piperazin-2-one

1-(2,6-Dimethyl-phenyl)-piperazin-2-one

Cat. No.: B14867110
M. Wt: 204.27 g/mol
InChI Key: ZXFHUXDIUFEMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethyl-phenyl)-piperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethyl-phenyl)-piperazin-2-one typically involves the reaction of piperazine with 2,6-dimethylphenyl derivatives under controlled conditions. One common method includes the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent with an equimolar amount of hydrochloric acid. The reaction mixture is then subjected to a series of steps including separation, neutralization, extraction, crystallization, and purification to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethyl-phenyl)-piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-(2,6-Dimethyl-phenyl)-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethyl-phenyl)-piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .

Comparison with Similar Compounds

    2,6-Dimethylphenol: Shares the 2,6-dimethylphenyl group but lacks the piperazine ring.

    N-(2,6-Dimethyl-phenyl)-2-piperazin-1-yl-acetamide: A closely related compound with similar structural features but different functional groups.

Uniqueness: 1-(2,6-Dimethyl-phenyl)-piperazin-2-one is unique due to its specific combination of the piperazine ring and the 2,6-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O/c1-9-4-3-5-10(2)12(9)14-7-6-13-8-11(14)15/h3-5,13H,6-8H2,1-2H3

InChI Key

ZXFHUXDIUFEMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCNCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.